

computational analysis of Methyl 4-nitro-1h-pyrrole-2-carboxylate reactivity

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Compound of Interest

Compound Name:	Methyl 4-nitro-1h-pyrrole-2-carboxylate
Cat. No.:	B080956

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Unraveling the Reactivity of Nitropyrroles: A Computational Comparison

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of heterocyclic compounds is paramount for designing novel therapeutics and functional materials. This guide provides a comparative computational analysis of the reactivity of nitropyrrole derivatives, with a focus on global reactivity descriptors derived from Density Functional Theory (DFT). Due to the limited availability of specific computational data for **Methyl 4-nitro-1h-pyrrole-2-carboxylate** in the public domain, this guide will utilize data for the closely related Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate and other relevant nitroaromatic compounds to provide a comprehensive comparative overview.

The introduction of a nitro group to a pyrrole scaffold dramatically influences its electronic properties and, consequently, its reactivity.^[1] Computational chemistry, particularly DFT, offers a powerful lens through which to examine these effects, providing quantitative insights into molecular stability, reactivity, and potential interaction mechanisms.^{[2][3]}

Comparative Analysis of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative

means to compare the chemical behavior of different molecules. A lower HOMO-LUMO energy gap generally signifies higher reactivity.

Below is a comparison of the computed electronic properties for Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate and other relevant nitroaromatic and heterocyclic compounds.

Compound	HOMO (eV)	LUMO (eV)	Energy Gap (ΔE , eV)	Computational Method
Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate	-7.23	-3.85	3.38	DFT/B3LYP/cc-pVTZ[2]
2-Nitrothiophene	-7.89	-2.86	5.03	DFT/B3LYP/6-311+G(d,p)
3-Nitrothiophene	-7.98	-2.79	5.19	DFT/B3LYP/6-311+G(d,p)
Nitrobenzene	-7.86	-2.31	5.55	DFT/B3LYP/6-31G(d)
4-Nitroimidazole	-7.95	-3.21	4.74	DFT/B3LYP/6-311++G(d,p)

Note: Data for 2-Nitrothiophene, 3-Nitrothiophene, Nitrobenzene, and 4-Nitroimidazole are representative values from various computational studies and are presented here for comparative purposes. The exact values can vary slightly based on the specific computational methodology.

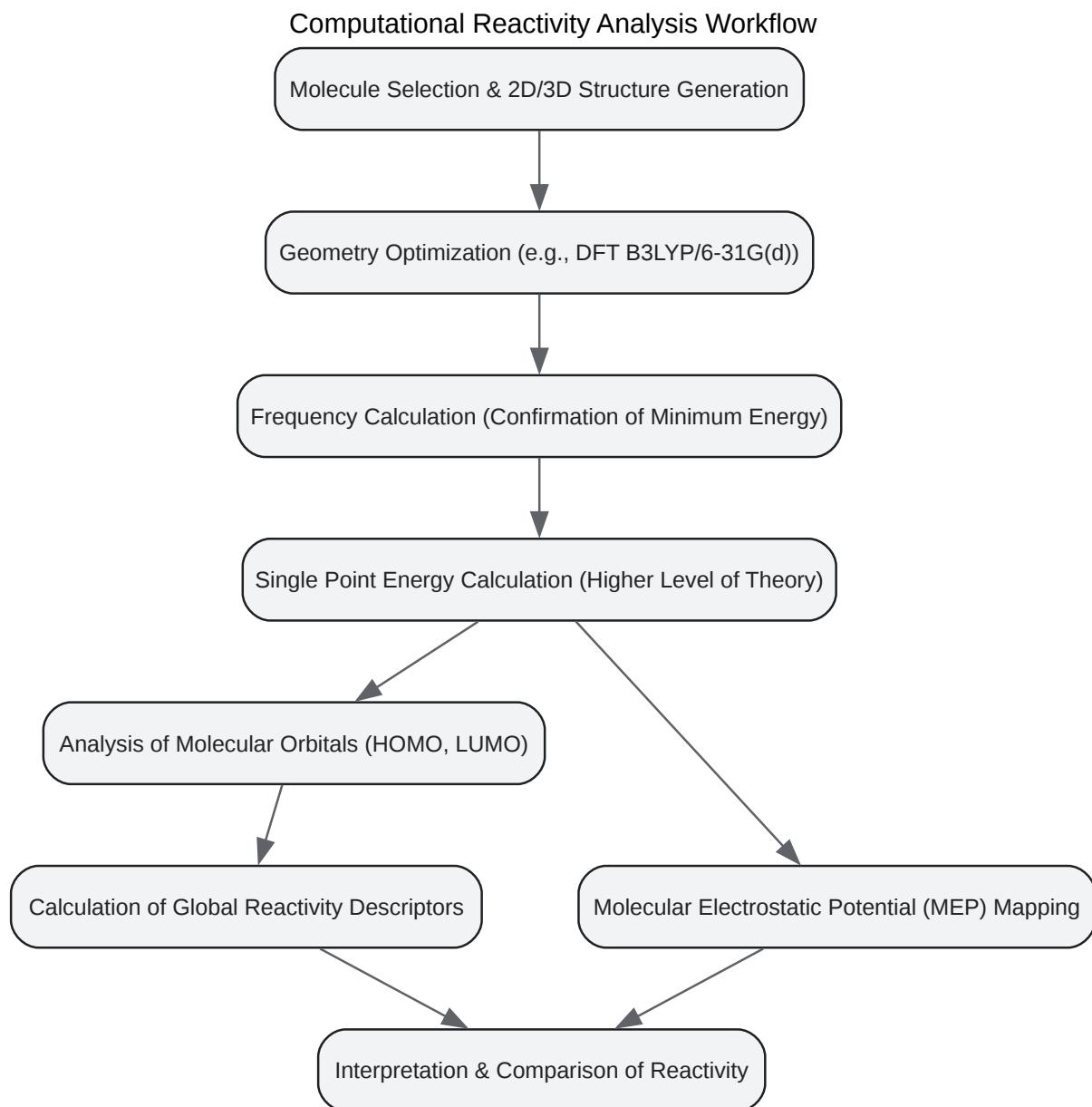
From the data, Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate exhibits a relatively small HOMO-LUMO gap compared to other nitroaromatics, suggesting a higher propensity to engage in chemical reactions.

Experimental and Computational Protocols

The data presented in this guide are derived from peer-reviewed computational chemistry studies. The general workflow for such an analysis is outlined below.

General Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of molecular reactivity using DFT.



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Caption: A generalized workflow for the computational analysis of molecular reactivity.

Key Experimental Protocols (Cited Studies)

The computational details for the primary compound of comparison, Methyl 1-Methyl-4-nitro-pyrrole-2-carboxylate, are as follows:

- Software: Gaussian 09[2]
- Method: Density Functional Theory (DFT)[2]
- Functional: B3LYP[2]
- Basis Set: cc-pVTZ[2]
- Analysis: The optimized molecular structure, vibrational frequencies, Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) were analyzed.[2] Natural Bond Orbital (NBO) analysis was also performed to study charge delocalization.[2]

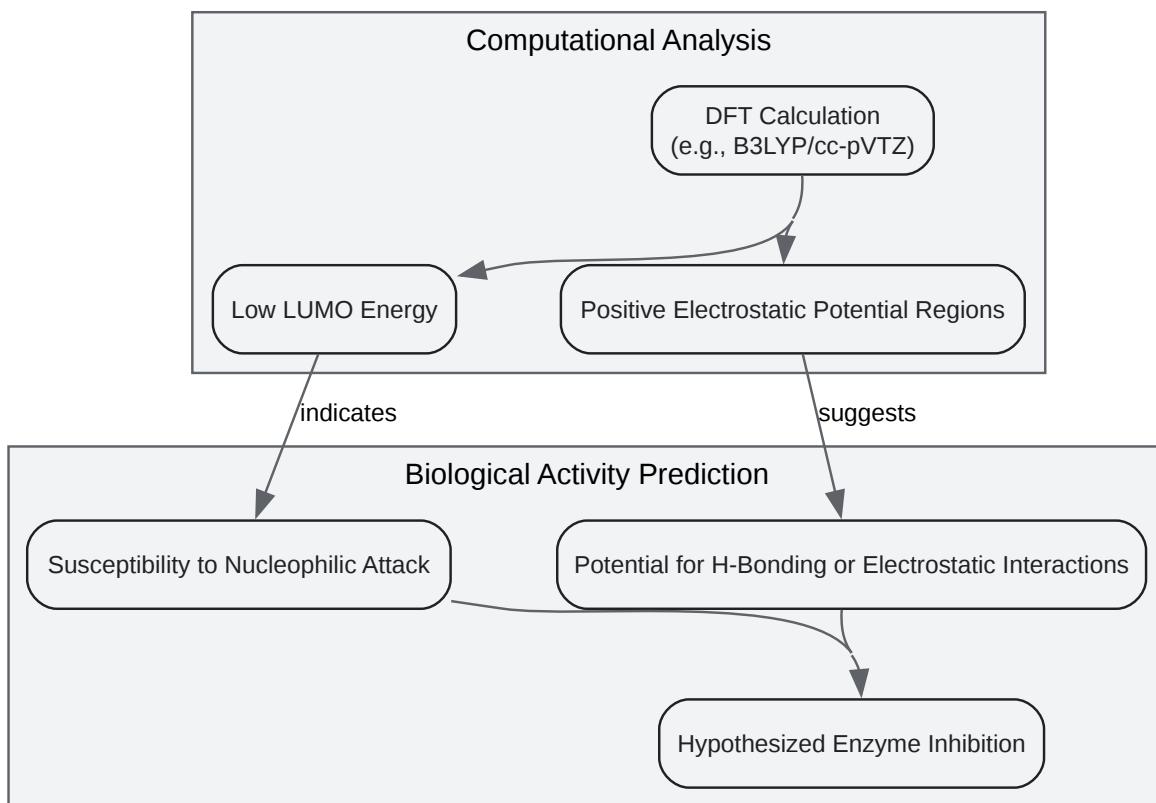
For comparative purposes, other nitroaromatic compounds are typically studied using similar DFT methodologies, though the choice of functional and basis set may vary. It is crucial to consider these methodological differences when comparing absolute values across different studies.

Conceptual Relationship Between Electronic Properties and Biological Activity

The electronic properties calculated through DFT, such as the LUMO energy and the molecular electrostatic potential, can provide insights into the potential biological activity of a molecule. For instance, a low-lying LUMO can indicate a molecule's susceptibility to nucleophilic attack, a common mechanism in enzyme inhibition.

The following diagram conceptually illustrates how these computational outputs can inform predictions of biological interactions.

From Electronic Structure to Biological Activity Prediction

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Caption: Conceptual link between computed electronic properties and predicted biological activity.

Conclusion

This comparative guide highlights the utility of computational analysis in understanding the reactivity of **Methyl 4-nitro-1h-pyrrole-2-carboxylate** and related nitro-heterocyclic compounds. While a direct and comprehensive computational dataset for the title compound remains to be published, the analysis of its N-methylated analogue and comparison with other nitroaromatics provide valuable insights for researchers. The relatively low HOMO-LUMO energy gap of the nitroprrole structure suggests a heightened reactivity profile, making it an interesting scaffold for further investigation in drug discovery and materials science. The

methodologies and conceptual frameworks presented here serve as a robust foundation for future computational and experimental exploration of this important class of molecules.

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